Technical Guide: 3-Methyl-1-oxo-1H-isochromene-4-carboxylic Acid (CAS 16984-81-9)
Technical Guide: 3-Methyl-1-oxo-1H-isochromene-4-carboxylic Acid (CAS 16984-81-9)
[1]
Executive Summary
3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid (CAS 16984-81-9), also known as 4-carboxy-3-methylisocoumarin , is a heterocyclic scaffold critical in the design of serine and cysteine protease inhibitors.[1] Unlike simple isocoumarins, the C4-carboxylic acid moiety provides a unique handle for derivatization (e.g., amide formation) to tune specificity against enzymes such as calpain , chymotrypsin , and human leukocyte elastase .
This guide details the physicochemical properties, validated synthetic protocols, and biological mechanisms of action for researchers utilizing this compound as a lead structure in drug discovery.
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 16984-81-9 | Verified Registry Number |
| IUPAC Name | 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid | Alt: 4-Carboxy-3-methylisocoumarin |
| Molecular Formula | C₁₁H₈O₄ | |
| Molecular Weight | 204.18 g/mol | |
| Melting Point | 220–221 °C | Recrystallized from EtOAc/Petroleum Ether [1] |
| Physical State | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Poor in water, hexanes | Ring opening may occur in strong alkali |
| Acidity (pKa) | ~3.5–4.0 (Predicted) | Carboxylic acid proton |
Synthetic Methodology
The most robust synthesis of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid utilizes the Tirodkar-Usgaonkar rearrangement .[1] This method avoids harsh metal catalysts, relying instead on the condensation of homophthalic acid derivatives followed by acid-catalyzed rearrangement.
Reaction Pathway Diagram[1]
Figure 1: Synthesis of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid via the Tirodkar-Usgaonkar method.
Detailed Protocol
Step 1: Formation of 4-acetylisochroman-1,3-dione
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Reagents: Mix homophthalic acid (1.0 eq) with acetic anhydride (excess, ~3-4 eq) and dry pyridine (catalytic to stoichiometric).
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Reaction: Stir at room temperature. The reaction proceeds via the formation of homophthalic anhydride, which then undergoes C-acylation at the activated methylene position.
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Isolation: The intermediate 4-acetylisochroman-1,3-dione precipitates or is isolated by solvent removal.[1]
Step 2: Rearrangement to Target Acid
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Acid Treatment: Add the 4-acetylisochroman-1,3-dione portion-wise to 80% sulfuric acid (H₂SO₄) cooled to 0–5 °C.
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Critical Control Point: Temperature must be kept low to prevent decarboxylation to 3-methylisocoumarin.[1]
-
-
Incubation: Leave the mixture in a refrigerator (0–4 °C) overnight.
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Quench: Pour the reaction mixture onto crushed ice. A white solid will separate.[1][2]
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Purification:
-
Filter the solid.[2]
-
Triturate with saturated sodium bicarbonate (NaHCO₃) solution.[2][3] The target acid dissolves (forming the salt), while the decarboxylated byproduct (3-methylisocoumarin) remains insoluble.
-
Filter off the insoluble byproduct.[1]
-
Acidify the filtrate with concentrated HCl to precipitate pure 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid.[1]
-
-
Recrystallization: Recrystallize from ethyl acetate-petroleum ether to obtain white needles (MP 220–221 °C) [1].
Structural Characterization
Verification of the structure relies on distinguishing the isocoumarin ring protons and the specific 3-methyl group.[1]
| Spectroscopic Feature | Diagnostic Signal (¹H NMR, DMSO-d₆) | Interpretation |
| Methyl Group | δ 2.31 (s, 3H) | Characteristic singlet for -CH₃ at C3.[1][2][4][5] |
| Aromatic Ring | δ 7.50 – 8.00 (m, 4H) | H5, H6, H7, H8 protons of the benzene ring. H8 (peri to carbonyl) is typically most deshielded (~8.0 ppm). |
| Carboxylic Acid | δ > 13.0 (br s, 1H) | Exchangeable proton; may be broad or invisible depending on water content. |
| Absence of C4-H | N/A | Unlike 3-methylisocoumarin, the C4 position is substituted, so no singlet at ~6.7 ppm is observed.[1] |
Data inferred from analogous derivatives and partial datasets [1][2].
Biological Applications & Mechanism[1][9]
Protease Inhibition
Isocoumarins are "suicide substrates" or mechanism-based inhibitors for serine proteases (e.g., chymotrypsin, elastase) and certain cysteine proteases (e.g., Calpain I/II) [3].
-
Mechanism: The enzyme's active site nucleophile attacks the carbonyl carbon (C1) of the isocoumarin ring.
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Result: The lactone ring opens, forming a stable acyl-enzyme intermediate. The 4-carboxy group (or its amide derivatives) often interacts with the S' subsites of the enzyme, stabilizing the complex and preventing deacylation.
Mechanism of Action Diagram
Figure 2: Mechanism-based inhibition of serine proteases by isocoumarin derivatives.[1]
Therapeutic Potential[1]
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Calpain Inhibition: The compound is cited as a Class III heterocyclic inhibitor for calpains, relevant in treating neurodegenerative conditions and ischemic injury where calpain overactivation occurs [3].
-
Anticoagulant/Antitumor: Derivatives synthesized from this acid scaffold (via amide coupling at C4) have shown cytotoxicity against cancer cell lines (e.g., HeLa, HepG2) by inhibiting specific kinases or proteases involved in cell cycle progression [2].
References
-
Tirodkar, R. B., & Usgaonkar, R. N. (1969).[6] Isocoumarins: Synthesis of 3-methyl- and 4-carboxy-3-methylisocoumarins.[1][2][6][7] Indian Journal of Chemistry, 7, 1114–1116.[6]
-
Stoyanova, S., & Georgiev, M. (2025).[8] Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. Preprints.org.[1] Link
-
Powers, J. C., et al. (1995). Use of calpain inhibitors in the inhibition and treatment of medical conditions associated with increased calpain activity.[6] U.S. Patent Application CA2138124A1.[1] Link
Sources
- 1. 15868-29-8|1-Oxo-1H-isochromene-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. jetir.org [jetir.org]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. CA2138124A1 - Use of calpain inhibitors in the inhibition and treatment of medical conditions associated with increased calpain activity - Google Patents [patents.google.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. preprints.org [preprints.org]
